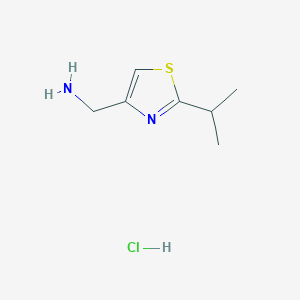

(2-Isopropylthiazol-4-yl)methanamine hydrochloride

Vue d'ensemble

Description

(2-Isopropylthiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H13ClN2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

Starting Material: 2-Isopropylthiazole

Reagents: Formaldehyde, Ammonium chloride

Conditions: Acidic medium, typically hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:

Batch Reaction: Large reactors are used to mix the starting materials and reagents.

Purification: The product is purified through crystallization or recrystallization techniques.

Quality Control: Analytical methods such as HPLC and NMR are used to verify the purity and composition of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Isopropylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Saturated thiazole derivatives

Substitution Products: Alkylated or acylated derivatives

Applications De Recherche Scientifique

Chemistry

(2-Isopropylthiazol-4-yl)methanamine hydrochloride serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of new materials and as a ligand in coordination chemistry, facilitating various chemical reactions.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for imaging applications. Its structural properties enable it to interact with specific biological targets, modulating their activity.

Medicine

The compound exhibits promising therapeutic properties , including:

- Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Research has shown cytotoxic effects against multiple cancer cell lines, indicating its utility in cancer therapy.

- Antifibrotic Effects : Recent investigations suggest it can inhibit fibroblast proliferation and collagen deposition, which may aid in treating fibrotic diseases.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

- In vitro studies report minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .

- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes.

Anticancer Properties

The anticancer potential has been evaluated through various studies:

- Cytotoxic effects have been observed against human glioblastoma and melanoma cells.

- The compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting its role as a chemotherapeutic agent .

Antifibrotic Effects

Recent studies highlight the antifibrotic activity:

- The compound inhibits fibroblast proliferation and collagen deposition in vitro, indicating potential therapeutic implications for fibrotic diseases .

Study 1: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant bacterial strains .

Study 2: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. IC50 values ranged from 10–30 µM, with the most active compounds showing significant selectivity towards cancer cells compared to normal cells .

Mécanisme D'action

The mechanism of action of (2-Isopropylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Methylthiazol-4-yl)methanamine hydrochloride

- (2-Ethylthiazol-4-yl)methanamine hydrochloride

- (2-Propylthiazol-4-yl)methanamine hydrochloride

Uniqueness

(2-Isopropylthiazol-4-yl)methanamine hydrochloride is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications.

Activité Biologique

(2-Isopropylthiazol-4-yl)methanamine hydrochloride, a thiazole derivative, has garnered attention in recent research due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅ClN₂S

- Molecular Weight : 194.74 g/mol

- CAS Number : 1262771-25-4

The compound features a thiazole ring, which is known for its pharmacological significance, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has consistently demonstrated the antimicrobial efficacy of this compound against a range of bacterial strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 0.23 mg/mL against sensitive strains such as Bacillus cereus and Salmonella Typhimurium .

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic enzymes, leading to cell death .

Comparative Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) | Notes |

|---|---|---|

| Bacillus cereus | 0.23 | Most sensitive strain |

| Escherichia coli | 0.47 | Moderate resistance |

| Salmonella Typhimurium | 0.70 | Effective but less sensitive |

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, revealing promising results:

- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma, with IC₅₀ values ranging from 10 to 30 μM .

- Mechanism : It induces apoptosis and causes cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Case Study: Anticancer Activity

In a comparative study, derivatives of thiazole including this compound were synthesized and tested against cancer cell lines. The most active compounds demonstrated significant selectivity towards cancer cells compared to normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Propriétés

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCVBAFZQGKHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694532 | |

| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262771-25-4 | |

| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.